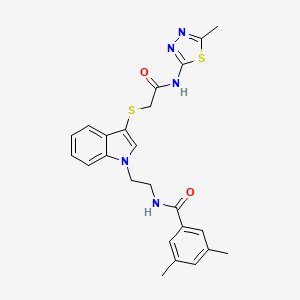

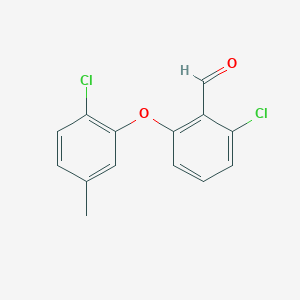

3,5-dimethyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3,5-dimethyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the thiadiazole ring, indole moiety, and benzamide group. These structural features are commonly found in compounds with significant medicinal properties, including anticancer, anti-inflammatory, and antifungal activities .

Synthesis Analysis

The synthesis of similar compounds has been reported using various methods. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized using microwave-assisted, solvent-free conditions, which is a method known for its efficiency and eco-friendliness . Another approach involved the synthesis of benzamide derivatives using 4-aminophenazone, indicating the versatility of starting materials that can be used to construct such complex molecules . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . The presence of a thiadiazole ring and a benzamide group is indicative of a molecule that could engage in various intermolecular interactions, such as hydrogen bonding and pi-stacking, which are crucial for binding to biological targets. The indole moiety is another important pharmacophore that can significantly influence the molecule's binding affinity and specificity .

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo a variety of chemical reactions. For example, N'-thioaroyl-N,N-dimethylformamidines can react with benzonitrile oxide, ammonia, hydrazine, hydroxylamine, methyl iodide, α-bromoketones, and ketenes to yield different products such as thioamides, 5-aroylthiazoles, and 6-oxo-6H-1,3-thiazines . These reactions demonstrate the chemical versatility and reactivity of the thiazole and thiadiazole moieties, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically influenced by their molecular structure. The presence of heteroatoms and aromatic systems can affect properties like solubility, melting point, and stability. The pharmacokinetic profile, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), is also a critical aspect of drug-like molecules. Computational studies, such as those performed using QikProp, can predict these properties and suggest good oral drug-like behavior for these compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Compounds containing the thiadiazole scaffold and benzamide groups, similar to the specified chemical, have been synthesized and evaluated for anticancer activity. Studies demonstrated promising anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, with some compounds showing comparable GI50 values to standard drugs like Adriamycin (Tiwari et al., 2017).

Photodynamic Therapy for Cancer Treatment

A study on a similar compound highlights its potential in photodynamic therapy applications for cancer treatment. The compound's properties, including high singlet oxygen quantum yield and good fluorescence, indicate its suitability as a Type II photosensitizer in cancer therapy (Pişkin et al., 2020).

Antimicrobial and Antiproliferative Properties

Research on Schiff bases derived from 1,3,4-thiadiazole compounds showed these compounds possess DNA protective abilities and strong antimicrobial activity against certain pathogens. Some compounds also exhibited cytotoxicity on cancer cell lines, with potential applications in chemotherapy (Gür et al., 2020).

Antibacterial Activity

A series of 3,5-dimethyl-1H-pyrazole derivatives, incorporating elements similar to the compound , demonstrated good antibacterial activity against various bacterial species (Al-Smaisim, 2012).

Crystal Structure Analysis

A study focusing on the crystal structure of a related compound helps in understanding the molecular interactions and stability, which can be crucial for the development of pharmaceutical applications (Mo et al., 2011).

Nematicidal and Antifungal Activity

Compounds from the thiadiazole group have been studied for their nematicidal and antifungal properties, suggesting potential agricultural or pharmacological applications (Reddy et al., 2010).

Eigenschaften

IUPAC Name |

3,5-dimethyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S2/c1-15-10-16(2)12-18(11-15)23(31)25-8-9-29-13-21(19-6-4-5-7-20(19)29)32-14-22(30)26-24-28-27-17(3)33-24/h4-7,10-13H,8-9,14H2,1-3H3,(H,25,31)(H,26,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKIWIZCVAQDAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NN=C(S4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3009104.png)

![5-Methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009106.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3009110.png)

![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)

![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)